N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0787003
InChI: InChI=1S/C14H17N3O2S/c1-3-5-13(19)17-14-16-10-7-6-9(8-11(10)20-14)15-12(18)4-2/h6-8H,3-5H2,1-2H3,(H,15,18)(H,16,17,19)
SMILES: CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37 g/mol

N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide

CAS No.:

Cat. No.: VC0787003

Molecular Formula: C14H17N3O2S

Molecular Weight: 291.37 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide -

Specification

Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
IUPAC Name N-[6-(propanoylamino)-1,3-benzothiazol-2-yl]butanamide
Standard InChI InChI=1S/C14H17N3O2S/c1-3-5-13(19)17-14-16-10-7-6-9(8-11(10)20-14)15-12(18)4-2/h6-8H,3-5H2,1-2H3,(H,15,18)(H,16,17,19)
Standard InChI Key GVWDCCCOAWOCTA-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC
Canonical SMILES CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator